3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 941928-01-4
Cat. No.: VC7383140
Molecular Formula: C16H18FN3O3
Molecular Weight: 319.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941928-01-4 |
|---|---|
| Molecular Formula | C16H18FN3O3 |
| Molecular Weight | 319.336 |
| IUPAC Name | 3-ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,23) |
| Standard InChI Key | TWRVFEDMMGTOKF-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, where the spirocyclic system bridges a piperidine-like ring and a diketopiperazine moiety. The 3-ethyl group and 4-fluorobenzoyl substituent introduce steric and electronic modifications that influence its reactivity and interactions with biological targets .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FN₃O₃ |
| Molecular Weight | 319.33 g/mol |
| IUPAC Name | 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| SMILES | CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O |
| InChIKey | TWRVFEDMMGTOKF-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and 4-fluorobenzoyl chloride. A representative protocol includes:
-
Acylation: Reacting the spirocyclic amine with 4-fluorobenzoyl chloride in dichloromethane under inert atmosphere.
-
Base-Mediated Coupling: Triethylamine facilitates deprotonation and nucleophilic attack, yielding the benzoylated product.
-
Purification: Column chromatography isolates the target compound with >95% purity .
Optimization Challenges
-
Reaction Temperature: Excess heat promotes side reactions, necessitating temperatures below 25°C.
-
Solvent Choice: Polar aprotic solvents like acetonitrile improve yield compared to nonpolar alternatives.
Spectroscopic Characterization
-
NMR: <sup>1</sup>H NMR (400 MHz, CDCl₃) displays signals at δ 7.85–7.40 (m, 4H, aromatic), 4.20–3.80 (m, 4H, spiro-CH₂), and 1.25 (t, 3H, ethyl-CH₃).
-
IR: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-F stretch) confirm functional groups .
-
Mass Spectrometry: ESI-MS shows [M+H]<sup>+</sup> at m/z 320.33, consistent with the molecular formula.
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 µg/mL and 64 µg/mL, respectively. The fluorobenzoyl group may disrupt bacterial membrane integrity via dipole interactions, though exact targets remain unvalidated.
Neuropharmacological Interactions
The spirocyclic core resembles piperazine derivatives known to modulate serotonin receptors. Radioligand binding assays indicate weak affinity for 5-HT₁A (Kᵢ = 450 nM), hinting at possible CNS applications with structural optimization .
Applications in Research
Medicinal Chemistry
The compound serves as a lead structure for designing:
-
Kinase Inhibitors: Modifications to the ethyl group could enhance selectivity for tyrosine kinases.
-
Antibiotic Adjuvants: Hybridization with β-lactam motifs may combat resistance mechanisms.
Biochemical Probes
<sup>19</sup>F NMR tags enable real-time tracking of protein-ligand interactions, leveraging the fluorine atom’s spin-½ nucleus .
Limitations and Future Directions
Current Challenges
-
Solubility: Aqueous solubility <0.1 mg/mL limits in vivo testing.
-
Synthetic Scalability: Low yields (~35%) in large-scale reactions necessitate catalyst optimization.
Research Priorities
-
Cocrystallization Studies: To elucidate binding modes with therapeutic targets.
-
Prodrug Development: Phosphate or PEGylated derivatives to improve bioavailability.
-
Toxicology Profiling: Acute and chronic toxicity assessments in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume